molecular formula C13H9FN4O3 B5827067 N'-[(E)-(4-fluoro-3-nitrophenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(4-fluoro-3-nitrophenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B5827067
M. Wt: 288.23 g/mol
InChI Key: UERJIIZEACPFEM-LZYBPNLTSA-N
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Description

N’-[(E)-(4-fluoro-3-nitrophenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds.

Properties

IUPAC Name

N-[(E)-(4-fluoro-3-nitrophenyl)methylideneamino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O3/c14-10-5-4-9(7-12(10)18(20)21)8-16-17-13(19)11-3-1-2-6-15-11/h1-8H,(H,17,19)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERJIIZEACPFEM-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-fluoro-3-nitrophenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 4-fluoro-3-nitrobenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:

  • Dissolve 4-fluoro-3-nitrobenzaldehyde and pyridine-2-carbohydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash it with cold ethanol.
  • Dry the product under reduced pressure .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-fluoro-3-nitrophenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluoro-3-nitrophenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. The Schiff base moiety allows for coordination with metal centers, influencing the electronic properties of the metal and the overall complex. This interaction can modulate the activity of the metal center in catalytic processes or biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-fluoro-3-nitrophenyl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of both a fluoro and a nitro group on the phenyl ring, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for studying the effects of electron-withdrawing groups on the behavior of Schiff bases .

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